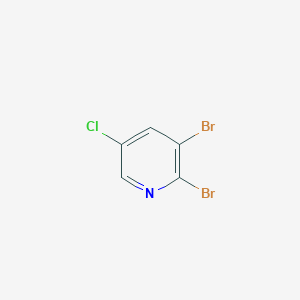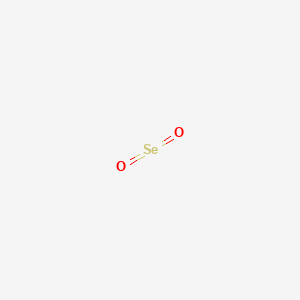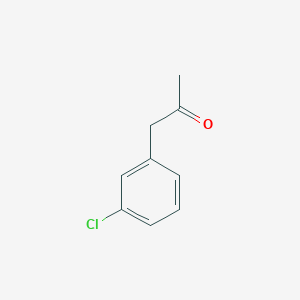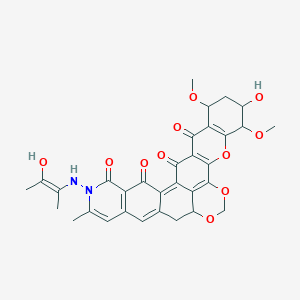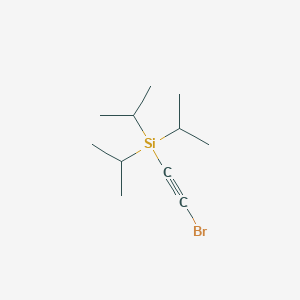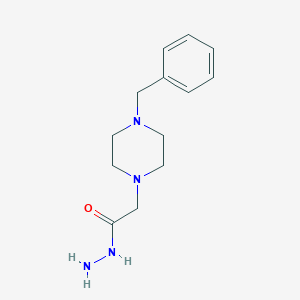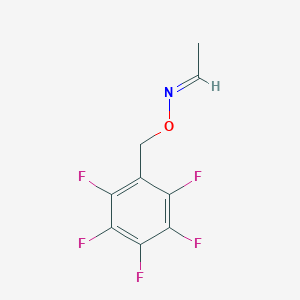![molecular formula C7H9ClN2O2S B045397 Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate CAS No. 111608-52-7](/img/structure/B45397.png)
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is a chemical compound that has shown promising results in scientific research applications. It is a synthetic compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is its potential as a therapeutic agent for various diseases. It has also been shown to have antimicrobial and antifungal properties, which may make it useful in the development of new antibiotics. However, one of the limitations of Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is its toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate. One direction is to further explore its potential as a therapeutic agent for various diseases. Another direction is to investigate its antimicrobial and antifungal properties and its potential use in the development of new antibiotics. Additionally, further research is needed to understand its mechanism of action and to address its toxicity concerns.
Conclusion:
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate is a synthetic compound that has shown promising results in scientific research applications. It has been synthesized using various methods and has been extensively studied for its potential use as a therapeutic agent. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate has various biochemical and physiological effects, including inhibiting the growth of cancer cells and reducing inflammation in the brain. While it has potential as a therapeutic agent, its toxicity concerns need to be addressed. Future research directions include further exploration of its therapeutic potential, investigation of its antimicrobial and antifungal properties, and understanding its mechanism of action and toxicity concerns.
Méthodes De Synthèse
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate has been synthesized using various methods. One of the most common methods is the reaction between 4-(chloromethyl)-1,3-thiazole-2-carboxylic acid and ethyl carbamate in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate has been extensively studied for its potential use as a therapeutic agent. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antimicrobial and antifungal properties.
Propriétés
Numéro CAS |
111608-52-7 |
|---|---|
Nom du produit |
Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate |
Formule moléculaire |
C7H9ClN2O2S |
Poids moléculaire |
220.68 g/mol |
Nom IUPAC |
ethyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C7H9ClN2O2S/c1-2-12-7(11)10-6-9-5(3-8)4-13-6/h4H,2-3H2,1H3,(H,9,10,11) |
Clé InChI |
ULTYBEAJUYCZEN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NC(=CS1)CCl |
SMILES canonique |
CCOC(=O)NC1=NC(=CS1)CCl |
Synonymes |
Carbamic acid, [4-(chloromethyl)-2-thiazolyl]-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



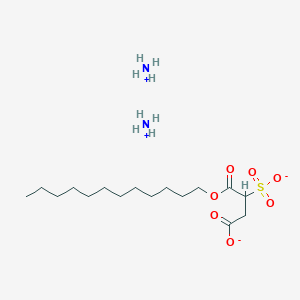
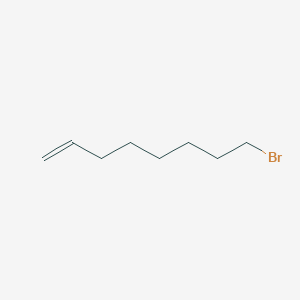
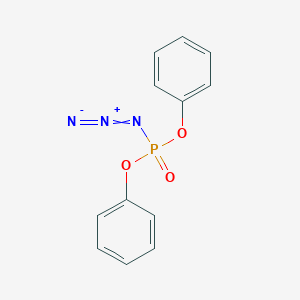
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)
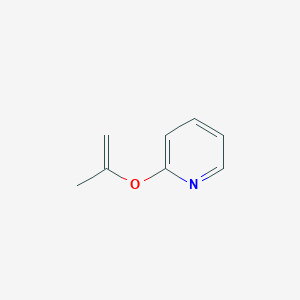
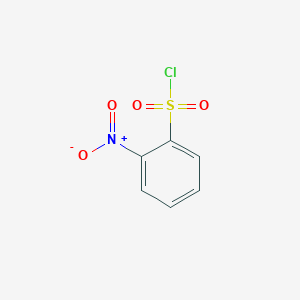
![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)
